molecular formula C8H11FN2O B8488985 3-(Aminomethyl)-5-fluoro-4,6-dimethyl-2(1H)-pyridinone

3-(Aminomethyl)-5-fluoro-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B8488985
M. Wt: 170.18 g/mol
InChI Key: GSGIFDHBMRRMRY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-fluoro-4,6-dimethyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C8H11FN2O and its molecular weight is 170.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

3-(aminomethyl)-5-fluoro-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11FN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h3,10H2,1-2H3,(H,11,12)

InChI Key

GSGIFDHBMRRMRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1F)C)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-fluoro-2,4-pentanedione (247 mg, 2.10 mmol), cyanoacetamide (176 mg, 2.1 mmol, 1 equiv) and piperidine (0.21 mL, 2.1 mmol, 1 equiv) in 3 mL of EtOH was heated at 85° C. for 16 h, resulting in a clear but dark brown solution. The mixture was concentrated in vacuo. The residue was taken up in 2 mL of 1N HCl to give a suspension, which was filtered. The tan solids collected were dried under vacuum to give the desired product as 80 mg. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.33 (s, 3H), 2.42 (s, 3H).
Quantity
247 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (1.0 g, 6.02 mmol) was suspended in 50 mL of HOAc at room temperature to give a dark brownish solution. NaOAc (1.0 g, 12.3 mmol, 2 equiv), PtO2 (20 mg) and 5% Pd/C (1.3 g) were charged into a 500 mL Parr bottle, followed by wetting with some acetic acid under nitrogen. The substrate solution was then added, and rinsed with another 50 mL of acetic acid. The mixture was hydrogenated under a pressure of 40 psi. There was initial drop of hydrogen pressure and the vessel was refilled. The mixture was hydroganted for 6 h. The mixture was filtered through Celite, and concentrated in vacuo to give a solid residue, which was suspended in 6 mL of conc. HCl to give a paste. The paste was filtered, and the cake was washed with 1 mL of conc HCl (in duplicate). The filtrate was concentrated in vacuo. The solid residue dissolved in 0.4 mL of conc. HCl and 6 mL of EtOH as a suspension, which was stored in the freezer for 2 h, followed by filtration. The cake was washed with 2 mL of cold EtOH (in duplicate). The solids were dried under vacuum at room temperature for 18 h to give the title compound as a cream-colored solid (1.03 g). LC-MS (ES) m/z=171 [M+H]+ and a dominant peak at 154. 1H NMR (400 MHz, DMSO-d6) δ ppm, 2.20 (d, J=3.0 Hz, 3H), 2.22 (d, J=2.0 Hz, 3H), 3.83 (q, J=5.2 Hz, 2H), 7.99 (br. s., 3H), 11.99 (br. s., 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 0.05M 5-fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (731 mg, 4.4 mmol) in 1.75M NH3/MeOH (87 ml) was passed through the H-Cube at 80° C. and 50 bar at a flow rate of 1 ml/min. The resulting solution was concentrated in-vacuo. The resulting solid was split into 2 batches and 350 mg of the crude product was purified by column chromatography (25 g SNAP cartridge, Isolera, 0-25% MeOH (containing 10% NH4OH):CH2Cl2) to give the title compound (307 mg, 20%) as an off white solid and a 1:1 mixture of product: starting material. LC-MS (ELS) 100%, 0.23 min (3.5 minute LC-MS method), m/z=170.9, 1H NMR (500 MHz, Chloroform-d) δ ppm 3.79 (s, 2H) 2.31 (d, J=2.84 Hz, 3H) 2.25 (d, J=2.05 Hz, 3H).
Quantity
731 mg
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step Two
Yield
20%

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